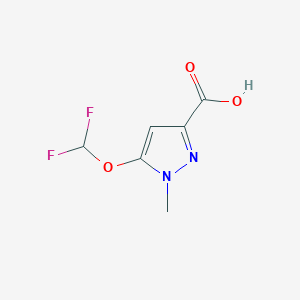

5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Propriétés

IUPAC Name |

5-(difluoromethoxy)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O3/c1-10-4(13-6(7)8)2-3(9-10)5(11)12/h2,6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRQZRAJIVPWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239737-39-3 | |

| Record name | 5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Pyrazole Core Formation and Substitution

The pyrazole nucleus is typically formed by condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For example, ethyl 3-acetyl-1-methyl-1H-pyrazole-4-carboxylate intermediates can be synthesized by reacting hydrazine monohydrochloride with β-keto esters under controlled temperatures (5–30°C) in aqueous or organic solvents such as toluene or tetrahydrofuran (THF).

Introduction of the Difluoromethoxy Group

The difluoromethoxy substituent at the 5-position is introduced using specialized fluorination reagents or via nucleophilic substitution on appropriate halo-precursors. Patents describe the use of difluoromethoxy reagents under mild conditions to achieve selective substitution without affecting other sensitive groups on the pyrazole ring.

Methylation of the Pyrazole Nitrogen

Methylation at the N1 position is commonly achieved using methyl iodide or dimethyl sulfate under basic conditions, ensuring selective alkylation at the nitrogen without over-alkylation. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at ambient to moderate temperatures.

Carboxylation and Ester Hydrolysis

The carboxylic acid group at the 3-position is often introduced via ester intermediates. For instance, ethyl esters of 5-substituted pyrazole-3-carboxylates are hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide in THF) at 10–50°C to yield the free acid. This step is critical for obtaining the final acid in high purity and yield.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Hydrazine monohydrochloride, β-keto ester, water, 5–10°C, 4 h | Formation of ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate | ~70–80 |

| 2 | Difluoromethoxy reagent, inert solvent (e.g., toluene), mild heating | Introduction of difluoromethoxy group at 5-position | ~60–75 |

| 3 | Methyl iodide, base (e.g., potassium carbonate), DMF, room temp | N1-methylation of pyrazole ring | ~85–90 |

| 4 | Aqueous NaOH, THF, 10–30°C | Hydrolysis of ester to carboxylic acid | ~90 |

Yields are approximate and depend on reaction scale and conditions.

Process Optimization and Industrial Considerations

- Solvent Selection: Water and eco-friendly solvents are preferred for cost reduction and ease of product isolation. For example, aqueous media facilitate simpler workups and reduce organic solvent waste.

- Temperature Control: Maintaining low to moderate temperatures (5–30°C) during key steps prevents side reactions and decomposition.

- Purification: Crystallization and filtration are favored over preparative HPLC for scalability. Co-solvent systems such as n-heptane/toluene mixtures are used to enhance crystallization efficiency.

- Catalyst Use: Transition metal catalysts (Cu, Pd) may be employed for selective fluorination or cross-coupling steps, although these are less common for this specific compound.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvents | Water, toluene, THF, DMF | Eco-friendly solvents preferred |

| Temperature | 5–30°C | Controlled to avoid side reactions |

| Reaction Time | 4–6 hours per step | Varies by reaction |

| Methylating Agent | Methyl iodide, dimethyl sulfate | Used under basic conditions |

| Fluorination Method | Nucleophilic substitution or electrophilic fluorination | Selective for difluoromethoxy group |

| Hydrolysis Conditions | Aqueous NaOH, 10–30°C | Converts ester to acid |

| Purification | Crystallization, filtration | Preferred over chromatography |

Research Findings and Notes

- The use of water as a solvent in the pyrazole ring formation and ester hydrolysis steps significantly reduces environmental impact and production costs.

- The difluoromethoxy group imparts unique electronic and steric properties, requiring careful control of reaction conditions to achieve selective substitution without byproduct formation.

- Methylation at N1 is generally high yielding and selective, facilitating downstream functionalization.

- Hydrolysis of ester intermediates under mild base conditions yields the target acid with high purity and minimal degradation.

Analyse Des Réactions Chimiques

Types of Reactions

5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the pyrazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted pyrazole derivatives, while substitution reactions can introduce a wide range of functional groups into the molecule.

Applications De Recherche Scientifique

5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved may vary depending on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole Derivatives

Structural Variations and Molecular Properties

The table below highlights key structural and functional differences between the target compound and its analogs:

Key Observations:

- Substituent Effects: The difluoromethoxy group (OCHF₂) in the target compound enhances metabolic stability compared to methoxy (OCH₃) due to fluorine’s resistance to oxidative degradation .

Positional Isomerism :

- Shifting the carboxylic acid from position 3 (target compound) to 4 (M-3) modifies the molecule’s dipole moment and hydrogen-bonding capacity, impacting solubility and reactivity.

Activité Biologique

5-(Difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H6F2N2O

- CAS Number : 132066-24-1

- Physical State : Solid

- Melting Point : Not specified in the sources but typically falls within the range for similar compounds.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory Activity : Compounds with the pyrazole nucleus have shown significant anti-inflammatory effects. For instance, modifications of the pyrazole structure have led to compounds that inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Properties : Pyrazole derivatives have demonstrated activity against various bacterial strains. For example, compounds synthesized from this compound showed promising results against E. coli and Staphylococcus aureus, indicating potential use as antimicrobial agents .

- Antitubercular Activity : Some studies have evaluated the effectiveness of pyrazole derivatives against Mycobacterium tuberculosis. Compounds derived from this class have been tested in vitro, showing inhibition rates that suggest their potential as antitubercular agents .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Modulation of Cytokine Production : The ability to reduce levels of pro-inflammatory cytokines suggests that these compounds may interfere with signaling pathways involved in inflammation.

- Antimicrobial Action : The structural characteristics of pyrazoles may disrupt bacterial cell wall synthesis or function, leading to antimicrobial effects.

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity using carrageenan-induced edema models in mice. The most promising compound exhibited a reduction in inflammation comparable to indomethacin, a well-known anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

Burguete et al. reported on the synthesis of several pyrazole derivatives and their evaluation against bacterial strains including E. coli and S. aureus. Their findings indicated that specific structural modifications significantly enhanced antimicrobial activity .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the pyrazole core. For example, the difluoromethoxy group may be introduced via nucleophilic substitution using difluoromethylating agents (e.g., ClCFO−), followed by carboxylation at the 3-position. Post-synthesis, purity validation requires HPLC (≥97% purity threshold ) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). Thermal stability should be assessed using differential scanning calorimetry (DSC) .

Q. How do solubility and stability of this compound vary under different storage conditions?

- Methodological Answer : Solubility screening in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) is critical for experimental design. Stability studies under varying temperatures (e.g., 2–8°C for long-term storage ) and humidity levels should be conducted using accelerated stability protocols (ICH guidelines). Degradation products can be monitored via LC-MS to identify hydrolytic or oxidative pathways .

Q. What spectroscopic techniques are most effective for characterizing substituent effects on the pyrazole ring?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm for carboxylic acid). Nuclear Overhauser Effect (NOE) NMR experiments resolve spatial proximity of substituents, while F NMR quantifies electronic effects of the difluoromethoxy group . X-ray crystallography provides definitive confirmation of regiochemistry .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for introducing the difluoromethoxy group while minimizing side products?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity. Reaction path sampling (e.g., via the ICReDD framework) integrates computational predictions with high-throughput experimentation to identify optimal catalysts and solvents, reducing trial-and-error approaches . Machine learning algorithms trained on pyrazole derivatives can predict reaction yields under varied conditions .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous pyrazole derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or compound purity. Meta-analyses should normalize data using standardized protocols (e.g., NIH/WHO guidelines) and validate bioactivity via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) . Contradictory solubility data require reevaluation of solvent systems (e.g., DMSO vs. aqueous buffers) .

Q. How does the difluoromethoxy group influence the compound’s reactivity in medicinal chemistry applications (e.g., prodrug design)?

- Methodological Answer : The electron-withdrawing nature of the difluoromethoxy group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Reactivity can be probed via hydrolysis studies (pH 1–10) to assess esterase susceptibility. Comparative studies with non-fluorinated analogs (e.g., methoxy derivatives) quantify fluorine’s impact on pharmacokinetic properties .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

- Methodological Answer : Batch vs. flow chemistry approaches must be evaluated for scalability. Inline FTIR monitors intermediates in real time to prevent over-functionalization. Process optimization should address exothermic reactions (e.g., using microreactors) and solvent recycling (e.g., membrane separation technologies ). Regulatory-grade purity (>99%) requires crystallization screening (e.g., polymorph studies) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.